Clopidogrel Amida-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

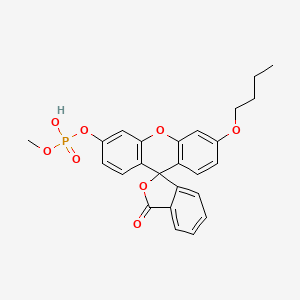

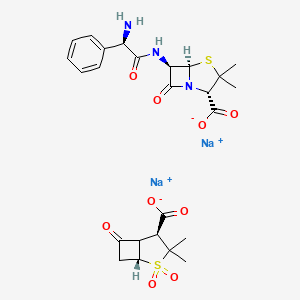

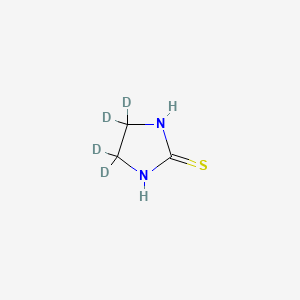

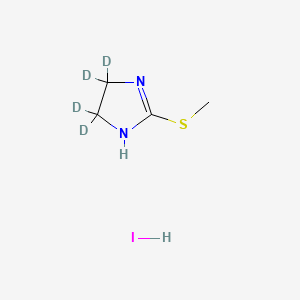

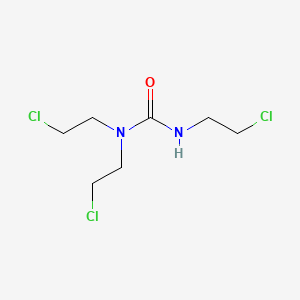

Clopidogrel Amide-d4 is a deuterated form of Clopidogrel Amide, a derivative of Clopidogrel. Clopidogrel is an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The deuterated form, Clopidogrel Amide-d4, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Clopidogrel due to its stable isotope labeling.

Aplicaciones Científicas De Investigación

Clopidogrel Amide-d4 is widely used in scientific research due to its stable isotope labeling. Its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Clopidogrel in the body.

Pharmacodynamic Studies: Helps in understanding the drug’s mechanism of action and its effects on platelet aggregation.

Metabolite Identification: Used to identify and quantify metabolites of Clopidogrel in biological samples.

Drug Interaction Studies: Helps in studying the interactions of Clopidogrel with other drugs and their impact on its efficacy and safety.

Mecanismo De Acción

Target of Action

Clopidogrel Amide-d4, like its parent compound Clopidogrel, primarily targets the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets . These receptors play a crucial role in platelet activation, a key process in blood clot formation .

Mode of Action

Clopidogrel Amide-d4 is a prodrug, which means it needs to be metabolized into its active form to exert its therapeutic effects . The active metabolite of Clopidogrel Amide-d4 irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation . This means that platelets blocked by Clopidogrel Amide-d4 are affected for the remainder of their lifespan, which is approximately 7 to 10 days .

Biochemical Pathways

The metabolic activation of Clopidogrel Amide-d4 involves two steps . First, it is metabolized to 2-oxo-clopidogrel, primarily by cytochrome P450 enzymes, including CYP1A2 and CYP2B6 . Then, 2-oxo-clopidogrel is converted to the active thiol metabolite, either through the hydrolytic cleavage of the thioester bond (a non-oxidative pathway) or through further metabolism by cytochrome P450 enzymes .

Pharmacokinetics

Clopidogrel Amide-d4, like Clopidogrel, is well absorbed after oral administration . It is extensively metabolized in the liver via esterase-mediated hydrolysis to an inactive carboxylic acid derivative and via cytochrome P450-mediated oxidation (primarily CYP2C19) to an active thiol metabolite . The pharmacokinetics of Clopidogrel Amide-d4 can be influenced by genetic polymorphisms in the genes encoding for cytochrome P450 2C19 .

Result of Action

The molecular effect of Clopidogrel Amide-d4 is the prevention of platelet aggregation, which is a key step in the formation of blood clots . On a cellular level, this results in a reduced ability of the platelets to stick together and form a dangerous blood clot . This antiplatelet effect helps prevent blood clots in conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Action Environment

The action, efficacy, and stability of Clopidogrel Amide-d4 can be influenced by various environmental factors. For instance, co-medications, such as proton pump inhibitors, can affect the clinical efficacy of Clopidogrel Amide-d4 by inhibiting the cytochrome P450 enzymes involved in its metabolic activation . Additionally, factors such as diet, smoking, and alcohol can also influence the pharmacokinetics and pharmacodynamics of Clopidogrel Amide-d4 .

Análisis Bioquímico

Biochemical Properties

Clopidogrel Amide-d4, like its parent compound Clopidogrel, is a prodrug that requires activation via specific pharmacogenes to exert its antiplatelet function . The activation of Clopidogrel Amide-d4 involves two steps: the first step is the conversion of Clopidogrel Amide-d4 to 2-oxo-clopidogrel, and the second step involves the conversion of 2-oxo-clopidogrel to the active thiol metabolite . This active metabolite irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet aggregation .

Cellular Effects

Clopidogrel Amide-d4, once activated, exerts its effects on various types of cells, primarily platelets. It inhibits platelet aggregation, thereby reducing the risk of thrombotic events . In endothelial cells, clopidogrel has been shown to influence inflammatory biomarkers and adhesion molecules .

Molecular Mechanism

The molecular mechanism of action of Clopidogrel Amide-d4 involves its conversion to an active metabolite that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Temporal Effects in Laboratory Settings

The effects of Clopidogrel Amide-d4 over time in laboratory settings have been studied, with findings indicating that the drug’s antiplatelet effects can be observed within 12 hours of administration . There is substantial inter-individual variability in the response to clopidogrel treatment, in addition to prolonged recovery of platelet reactivity as a result of irreversible binding to P2Y12 receptors .

Dosage Effects in Animal Models

In animal models, the effects of Clopidogrel Amide-d4 vary with different dosages. For instance, in a mouse model of polymicrobial sepsis, clopidogrel was administered at a dosage of about 5 mg/kg per day for 5 days prior to the induction of peritonitis .

Metabolic Pathways

Clopidogrel Amide-d4 is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 2C19 (CYP2C19) enzyme . Genetic variations in the genes encoding for CYP2C19 can affect the pharmacokinetics of clopidogrel, leading to variability in its activation and platelet inhibition .

Transport and Distribution

The transport and distribution of Clopidogrel Amide-d4 within cells and tissues are facilitated by various transporters and binding proteins. For instance, the intestinal absorption of the prodrug is mediated by the ATP-binding cassette subfamily B member 1 (ABCB1), a protein with variations that affect its transport function .

Subcellular Localization

The subcellular localization of Clopidogrel Amide-d4 and its metabolites is primarily within the platelets, where it exerts its antiplatelet effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Clopidogrel Amide-d4 involves the incorporation of deuterium atoms into the Clopidogrel molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of Clopidogrel with deuterated acetic anhydride in the presence of a base, such as pyridine, to form Clopidogrel Amide-d4.

Industrial Production Methods: Industrial production of Clopidogrel Amide-d4 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research and pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: Clopidogrel Amide-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or amide functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Clopidogrel Amide-d4, which are useful for further pharmacological studies.

Comparación Con Compuestos Similares

Ticagrelor: Another P2Y12 receptor antagonist, but unlike Clopidogrel, it does not require metabolic activation.

Prasugrel: Similar to Clopidogrel, it is a prodrug that requires activation but has a more consistent pharmacokinetic profile.

Cangrelor: A direct-acting P2Y12 receptor antagonist used intravenously.

Uniqueness of Clopidogrel Amide-d4: Clopidogrel Amide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in research settings, particularly for studying the metabolism and action of Clopidogrel.

Propiedades

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXAUBVRPEIQR-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)N)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

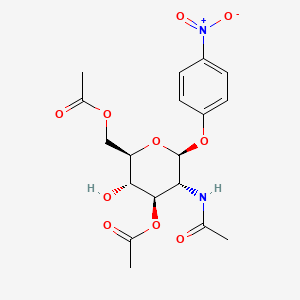

![(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] methyl phosphate](/img/structure/B562089.png)